molecular formula C13H10N2O4S B14726558 5-Methyl-1,3-dinitro-2-(phenylsulfanyl)benzene CAS No. 5465-69-0

5-Methyl-1,3-dinitro-2-(phenylsulfanyl)benzene

Cat. No.: B14726558
CAS No.: 5465-69-0
M. Wt: 290.30 g/mol
InChI Key: BBBZZEQWIYJQIE-UHFFFAOYSA-N
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Description

5-Methyl-1,3-dinitro-2-(phenylsulfanyl)benzene: is an organic compound with the molecular formula C13H10N2O4S and a molecular weight of 290.29 g/mol . This compound is characterized by the presence of a benzene ring substituted with a methyl group, two nitro groups, and a phenylsulfanyl group. It is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3-dinitro-2-(phenylsulfanyl)benzene typically involves the nitration of a precursor compound, such as 5-Methyl-2-(phenylsulfanyl)benzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro groups at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1,3-dinitro-2-(phenylsulfanyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Methyl-1,3-dinitro-2-(phenylsulfanyl)benzene is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of dyes, pigments, and other aromatic compounds .

Biology: In biological research, this compound is used to study the effects of nitroaromatic compounds on biological systems. It is also used in the development of new pharmaceuticals and agrochemicals .

Medicine: Its derivatives are investigated for their antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including stabilizers, plasticizers, and polymer additives .

Mechanism of Action

The mechanism of action of 5-Methyl-1,3-dinitro-2-(phenylsulfanyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The phenylsulfanyl group can also participate in binding interactions with proteins and other biomolecules, modulating their activity and function .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-1,3-dinitro-2-(phenylsulfanyl)benzene is unique due to the presence of both nitro and phenylsulfanyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

5465-69-0

Molecular Formula

C13H10N2O4S

Molecular Weight

290.30 g/mol

IUPAC Name

5-methyl-1,3-dinitro-2-phenylsulfanylbenzene

InChI

InChI=1S/C13H10N2O4S/c1-9-7-11(14(16)17)13(12(8-9)15(18)19)20-10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

BBBZZEQWIYJQIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])SC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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